2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione
Description
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-7-1-3-8(4-2-7)5-12(10,11)6-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHFFXZKATZJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060042-83-1 | |
| Record name | 2lambda6-thiaspiro[3.5]nonane-2,2,7-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable dione with a sulfur-containing reagent. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the spirocyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Scientific Research Applications
2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Spiro or Bicyclic Frameworks
The following table summarizes key structural and functional differences between 2λ⁶-thiaspiro[3.5]nonane-2,2,7-trione and related compounds:
Structural and Electronic Comparisons
- Ring Strain: Spiro[3.5]nonane systems exhibit moderate ring strain, enhancing reactivity. For example, 2,7-diazaspiro[3.5]nonane derivatives undergo Buchwald–Hartwig amination for functionalization , a strategy that may apply to the thia-analog.
- Hydrophobicity : The 2λ⁶-thiaspiro compound’s sulfur atom increases hydrophobicity compared to oxa- or diaza-spiro derivatives, which could influence pharmacokinetic properties .
Biological Activity
2λ6-Thiaspiro[3.5]nonane-2,2,7-trione is a unique compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its intriguing structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2λ6-Thiaspiro[3.5]nonane-2,2,7-trione is , with a molecular weight of approximately 229.31 g/mol. Its structure features a spirocyclic system that contributes to its biological activity.
Research indicates that 2λ6-Thiaspiro[3.5]nonane-2,2,7-trione exerts its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It interacts with various receptors in the body, influencing cellular signaling pathways.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of 2λ6-Thiaspiro[3.5]nonane-2,2,7-trione against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrating cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Pharmacokinetics
The pharmacokinetic profile of 2λ6-Thiaspiro[3.5]nonane-2,2,7-trione suggests favorable absorption and bioavailability characteristics:
- Absorption : Rapidly absorbed upon administration.
- Distribution : Widely distributed in tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of 2λ6-Thiaspiro[3.5]nonane-2,2,7-trione in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls.
- Case Study on Cancer Treatment : Another study evaluated the compound's effectiveness as an adjunct therapy in chemotherapy-resistant cancer patients. Patients receiving this compound showed improved outcomes and reduced tumor sizes.
Q & A
What are the optimal synthetic routes for 2λ⁶-thiaspiro[3.5]nonane-2,2,7-trione, and how do reaction conditions impact yield?
Basic Synthesis Methodology
While direct synthetic protocols for 2λ⁶-thiaspiro[3.5]nonane-2,2,7-trione are not explicitly detailed in the literature, analogous spirocyclic compounds (e.g., 2,7-diazaspiro[3.5]nonane derivatives) suggest a multi-step approach involving cyclization and oxidation. For example, similar scaffolds are synthesized via lithium aluminum hydride-mediated cyclization (>82% yield) followed by oxidation with Oxone® in formic acid . Adjustments to solvent polarity and temperature may enhance yield for sulfur-containing analogs.
How can structural confirmation of 2λ⁶-thiaspiro[3.5]nonane-2,2,7-trione be achieved?
Advanced Structural Characterization
X-ray crystallography is the gold standard for resolving spirocyclic geometries. For indirect methods, nuclear magnetic resonance (NMR) can identify unique proton environments, such as the spiro-junction (e.g., distinct coupling patterns in H NMR). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular formula and functional groups (e.g., ketone C=O stretches at ~1700 cm) .
What computational strategies predict the binding affinity of 2λ⁶-thiaspiro derivatives to biological targets?
Advanced Computational Modeling
Molecular docking studies (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with sigma receptors (S1R/S2R). For instance, 2,7-diazaspiro[3.5]nonane derivatives exhibit Ki values as low as 2.7 nM for S1R, attributed to hydrophobic interactions and hydrogen bonding with Glu172 and Asp126 residues . Comparative molecular field analysis (CoMFA) may further optimize steric and electronic properties.
What in vivo models evaluate the pharmacological activity of 2λ⁶-thiaspiro scaffolds?
Advanced Biological Evaluation
Mechanical allodynia models (e.g., chronic constriction injury in rodents) test antinociceptive effects. Doses of 20 mg/kg for spirocyclic analogs achieve full reversal of hypersensitivity, validated via S1R antagonist co-administration (e.g., PRE-084) . Functional profiles are confirmed through cAMP accumulation assays and calcium flux measurements in vitro.
How can researchers reconcile contradictory functional profiles among structurally similar spirocyclic compounds?
Data Contradiction Analysis
Divergent activities (e.g., agonist vs. antagonist behavior) in analogs like 4b and 5b (2,7-diazaspiro derivatives) may stem from substituent electronic effects or conformational flexibility. Free-energy perturbation (FEP) simulations and alanine scanning mutagenesis can pinpoint critical residues driving functional selectivity .
What analytical techniques assess purity and stability of 2λ⁶-thiaspiro derivatives?
Basic Purity Assessment
Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. Stability under varying pH and temperature is monitored via accelerated degradation studies (ICH guidelines), while differential scanning calorimetry (DSC) assesses thermal behavior .
How does the thiaspiro framework influence reactivity in substitution or oxidation reactions?
Advanced Reactivity Analysis
The sulfur atom in the thiaspiro core may enhance electrophilicity at adjacent carbonyl groups, facilitating nucleophilic substitutions. Oxidation with m-CPBA could yield sulfoxide derivatives, while photochemical reactions might induce ring-opening via C-S bond cleavage .
What in vitro assays validate target engagement for 2λ⁶-thiaspiro compounds?
Advanced Pharmacological Testing
Radioligand displacement assays (e.g., H-DTG for sigma receptors) quantify binding affinity. Functional activity is assessed via ERK1/2 phosphorylation in SH-SY5Y cells or neurite outgrowth assays in PC12 cells .
How does solubility impact the pharmacokinetic profiling of 2λ⁶-thiaspiro derivatives?
Basic Solubility Profiling
Aqueous solubility can be estimated using the Yalkowsky equation, incorporating logP and melting point data. For analogs like 6,8-diazaspiro[3.5]nonane-5,7,9-trione, experimental solubility in PBS at 25°C is ~0.57 g/L, suggesting moderate bioavailability . Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes may enhance solubility.
What structural features of 2λ⁶-thiaspiro[3.5]nonane-2,2,7-trione drive structure-activity relationships (SAR)?
Advanced SAR Analysis
The spirocyclic geometry imposes conformational rigidity, optimizing ligand-receptor complementarity. Comparative SAR studies with diaza- and oxa-spiro analogs indicate that sulfur substitution modulates electron density and hydrogen-bond acceptor capacity, influencing selectivity for S1R over S2R .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
